molecular formula C11H13ClO3 B033902 Methyl 4-(p-chlorophenoxy)butyrate CAS No. 209052-80-2

Methyl 4-(p-chlorophenoxy)butyrate

Cat. No.: B033902
CAS No.: 209052-80-2
M. Wt: 228.67 g/mol
InChI Key: NKQYQRFVXNXTBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(p-chlorophenoxy)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(p-fluorophenoxy)butyrate
  • Methyl 4-(p-bromophenoxy)butyrate
  • Methyl 4-(p-iodophenoxy)butyrate

Uniqueness

Methyl 4-(p-chlorophenoxy)butyrate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:

MCPB C11H13ClO3\text{MCPB }\text{C}_11\text{H}_{13}\text{ClO}_3

This structure contributes to its unique biological properties, particularly its interactions with cellular targets.

Mechanisms of Biological Activity

The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .
  • Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.
  • Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

1. Impact on Lipid Metabolism

MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .

2. Toxicological Studies

Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .

3. Agricultural Applications

MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of MCPB:

  • Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.
  • Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:

Compound NameChemical StructureBiological Activity
Methyl 4-(p-nitrophenoxy)butyrateC₁₁H₁₃N₃O₃Stronger enzyme inhibition
Methyl 4-(p-aminophenoxy)butyrateC₁₁H₁₃NO₂Antioxidant properties
Methyl 4-(p-methoxyphenoxy)butyrateC₁₁H₁₃O₄Potential anti-inflammatory effects

Properties

IUPAC Name

methyl 4-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYQRFVXNXTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338266
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209052-80-2
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromobutyrate (1.5 g, 8.29 mmol), 4-chlorophenol (1.17 g, 9.11 mmol), potassium carbonate (2.86 g, 20.7 mmol), and anhydrous N,N-dimethylformamide (5 mL) was added to a 25 mL RBF with a magnetic stirring bar. The mixture was allowed to stir at room temperature for 16 hours. Progress of the reaction was monitored by analytical HPLC with UV detection (Rt=6.5 min). The mixture was added to stirring ice/water (150 mL) and extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with saturated aqueous NaCl (2×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a gradient elution of 0-100% ethyl acetate in hexanes to afford the title compound as a clear oil (1.45 g, 76% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

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